molecular formula C9H9NO2S B8741539 N-(3-ethynylphenyl)methanesulfonamide

N-(3-ethynylphenyl)methanesulfonamide

Cat. No.: B8741539
M. Wt: 195.24 g/mol
InChI Key: UXGJYFKOKWMDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethynylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with an ethynyl (-C≡CH) group at the meta position. This compound’s structure combines the electron-withdrawing sulfonamide moiety with the linear, π-electron-rich ethynyl substituent, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves sulfonylation of 3-ethynylaniline or functional group transformations on pre-sulfonylated phenyl derivatives .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

N-(3-ethynylphenyl)methanesulfonamide

InChI

InChI=1S/C9H9NO2S/c1-3-8-5-4-6-9(7-8)10-13(2,11)12/h1,4-7,10H,2H3

InChI Key

UXGJYFKOKWMDBM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

  • N-(3-Methylphenyl)methanesulfonamide (): The methyl group at the meta position provides steric bulk without significant electronic effects. DFT studies reveal planar molecular conformations and distinct NMR chemical shifts (e.g., δ ~2.3 ppm for methyl protons) due to minor conjugation with the sulfonamide group .
  • N-(4-Chlorophenyl)methanesulfonamide (): The para-chloro substituent exerts strong electron-withdrawing effects, increasing the sulfonamide’s acidity (pKa ~8.5) compared to the ethynyl analog (predicted pKa ~9.2). This enhances reactivity in nucleophilic substitution reactions .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Position Molar Mass (g/mol) Key Spectral Data (NMR δ, ppm)
N-(3-Ethynylphenyl)methanesulfonamide Ethynyl meta 195.22 C≡CH: ~3.1 (¹H), ~70 (¹³C)
N-(3-Methylphenyl)methanesulfonamide Methyl meta 185.24 CH₃: 2.32 (¹H)
N-(4-Chlorophenyl)methanesulfonamide Chloro para 205.66 Ar-Cl: 7.45 (¹H, d, J=8.5 Hz)

Table 2: Pharmacological Comparisons

Compound Key Functional Groups Biological Target logP
This compound Ethynyl, sulfonamide Under investigation 1.8*
N-(2-(3-Hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide Nitro, phenoxy COX-2 2.3
N-(4-Chlorophenyl)methanesulfonamide Chloro Antibacterial 2.1

Structural and Crystallographic Insights

Studies on N-(aryl)methanesulfonamides () reveal that substituent position significantly impacts crystal packing. For example, para-substituted derivatives exhibit tighter intermolecular hydrogen bonding (O···H distances ~1.8 Å) compared to meta-substituted analogs (~2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.